adamantane-1-carbonyl azide
CAS No.: 26496-33-3
Cat. No.: VC11603428
Molecular Formula: C11H15N3O
Molecular Weight: 205.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26496-33-3 |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.3 |
Introduction
Structural and Chemical Characteristics of Adamantane Azides
Adamantane-1-carbonyl azide (C₁₁H₁₅N₃O) is a polycyclic compound featuring an adamantane backbone with a carbonyl azide (-CON₃) functional group at the 1-position. The adamantane core provides exceptional thermal stability and lipophilicity, while the azide group enables diverse reactivity, including cycloadditions, reductions, and photolytic decomposition .
Table 1: Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 217.26 g/mol |
| Reactivity | Participates in Staudinger, Huisgen reactions |
| Stability | Sensitive to heat, light, and moisture |
| Solubility | Soluble in diethyl ether, dichloromethane |
The carbonyl azide group’s electron-withdrawing nature polarizes the adamantane framework, enhancing electrophilic substitution at bridgehead positions .
Synthetic Methodologies
Patent-Based Synthesis of 1-Azidoadamantane (RU2551683C1)
The RU2551683C1 patent outlines a high-yield (85–90%) method for synthesizing 1-azidoadamantane under ambient conditions :
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Reagents:
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1,3-Dehydroadamantane
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Anhydrous hydrogen azide (HN₃) generated in situ via NaNO₂/H₂SO₄ reaction.
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Conditions:
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Solvent: Diethyl ether
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Temperature: 20–40°C
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Reaction Time: 10–20 minutes
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Mechanism:
Comparative Analysis with Carbonyl Azide Derivatives
While adamantane-1-carbonyl azide is not directly synthesized in the cited patent, its preparation can be inferred via analogous routes:
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Step 1: Synthesize adamantane-1-carbonyl chloride via Friedel-Crafts acylation.
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Step 2: React with sodium azide (NaN₃) in acetone/water to yield the carbonyl azide.
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Key Challenge: Avoiding Curtius rearrangement requires low temperatures (<0°C) .
Reactivity and Functionalization
Thermal and Photolytic Decomposition
Adamantane carbonyl azides undergo thermolysis or photolysis to generate adamantane isocyanates, precursors to ureas and carbamates:
This reactivity is exploited in polymer cross-linking and surface functionalization .
Click Chemistry Applications
The azide-alkyne cycloaddition (Huisgen reaction) enables bioconjugation:
This forms triazole-linked hybrids for drug delivery systems .
Industrial and Pharmaceutical Applications
Antiviral Agents
Adamantane azides serve as intermediates for rimantadine analogs, which inhibit influenza A viral replication by blocking M2 proton channels .
Table 2: Biological Activity of Adamantane Azide Derivatives
| Derivative | Target | IC₅₀ (μM) |
|---|---|---|
| 1-Azidoadamantane | Influenza A M2 protein | 0.12 |
| 1-Azidoadamantane-3-carboxamide | HIV-1 protease | 1.4 |
Polymer Chemistry
Incorporating adamantane azides into polymers enhances thermal stability. For example, azide-functionalized polyethylenes exhibit 30% higher decomposition temperatures than non-functionalized analogs .
Future Directions and Research Gaps
Unexplored Applications
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Photoresists: Adamantane azides’ photolytic properties could advance EUV lithography.
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Antibacterial Coatings: Nitrene intermediates may functionalize surfaces to resist biofilm formation.
Synthetic Challenges
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Scalability: Current methods require milliliter-scale batches; continuous-flow reactors could improve efficiency.
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Stereoselectivity: Functionalizing adamantane’s bridgehead positions remains non-selective.
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